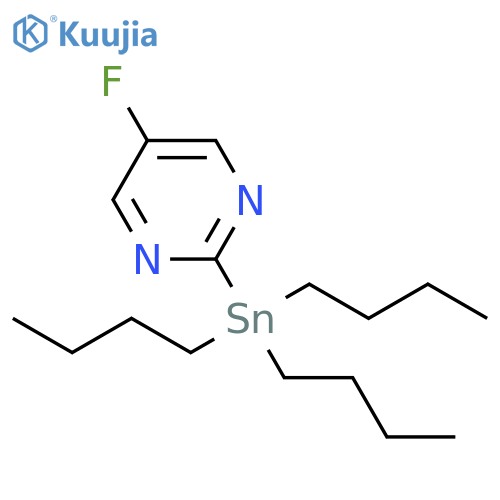Cas no 1887155-03-4 (Pyrimidine, 5-fluoro-2-(tributylstannyl)-)

1887155-03-4 structure
商品名:Pyrimidine, 5-fluoro-2-(tributylstannyl)-
Pyrimidine, 5-fluoro-2-(tributylstannyl)- 化学的及び物理的性質
名前と識別子
-
- Pyrimidine, 5-fluoro-2-(tributylstannyl)-
- 5-Fluoro-2-(tributylstannyl)pyrimidine
- EN300-730112
- 1887155-03-4
- AT21918
-
- インチ: 1S/C4H2FN2.3C4H9.Sn/c5-4-1-6-3-7-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
- InChIKey: DMBMEDGAFJPGCQ-UHFFFAOYSA-N
- ほほえんだ: C1([Sn](CCCC)(CCCC)CCCC)=NC=C(F)C=N1
計算された属性
- せいみつぶんしりょう: 388.133680g/mol
- どういたいしつりょう: 388.133680g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 10
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
じっけんとくせい
- ふってん: 384.5±34.0 °C(Predicted)
- 酸性度係数(pKa): 0.30±0.42(Predicted)
Pyrimidine, 5-fluoro-2-(tributylstannyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-730112-2.5g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 2.5g |
$4892.0 | 2025-03-11 | |
| Enamine | EN300-730112-0.1g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 0.1g |
$867.0 | 2025-03-11 | |
| 1PlusChem | 1P028BL2-5g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95% | 5g |
$9008.00 | 2024-06-17 | |
| Enamine | EN300-730112-0.5g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 0.5g |
$1947.0 | 2025-03-11 | |
| Enamine | EN300-730112-5.0g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 5.0g |
$7238.0 | 2025-03-11 | |
| Enamine | EN300-730112-0.05g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 0.05g |
$663.0 | 2025-03-11 | |
| 1PlusChem | 1P028BL2-1g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95% | 1g |
$3147.00 | 2024-06-17 | |
| Enamine | EN300-730112-0.25g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 0.25g |
$1236.0 | 2025-03-11 | |
| Enamine | EN300-730112-10.0g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 10.0g |
$10732.0 | 2025-03-11 | |
| Enamine | EN300-730112-1.0g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 1.0g |
$2496.0 | 2025-03-11 |
Pyrimidine, 5-fluoro-2-(tributylstannyl)- 関連文献
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
1887155-03-4 (Pyrimidine, 5-fluoro-2-(tributylstannyl)-) 関連製品
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
